6,7-Diethoxy-4-methylcoumarin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

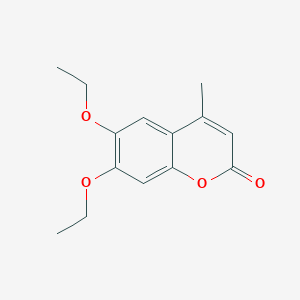

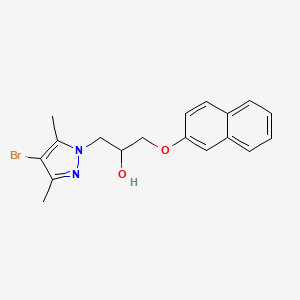

6,7-Diethoxy-4-methylcoumarin is a fluorogenic substrate and is also a metabolite of Cordyceps militaris . It has the empirical formula C14H16O4 and a molecular weight of 248.27 .

Synthesis Analysis

The synthesis of 7-hydroxy-4-methylcoumarin, a related compound, has been achieved by the condensation of ethyl 3-oxobutanoate with more nucleophilic resorcinol under the catalysis of different Lewis acids . The influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored .

Molecular Structure Analysis

The molecular structure of 6,7-Diethoxy-4-methylcoumarin consists of a coumarin core structure with two ethoxy groups at positions 6 and 7 and a methyl group at position 4 .

Physical And Chemical Properties Analysis

6,7-Diethoxy-4-methylcoumarin is a white to orange to green powder . It is soluble in DMF, acetonitrile, alcohols, and chloroform . It has a melting point of 98-100°C .

Wissenschaftliche Forschungsanwendungen

Fluorescence Studies

6,7-Diethoxy-4-methylcoumarin: is used in fluorescence studies due to its fluorogenic properties. It serves as a substrate for the measurement of cytochrome-mediated monooxygenase or “mixed function” oxidase systems .

Biological Activity

Coumarin derivatives are known for their good biological activity. They have application value in creating fluorescent probes and are studied for their potential medicinal properties .

Anti-Inflammatory Research

Research has been conducted on the anti-inflammatory effects of coumarin derivatives like 6,7-Diethoxy-4-methylcoumarin . These studies focus on understanding the mechanisms by which these compounds reduce inflammation and related expressions in cellular models .

Synthesis of Pharmaceutical Compounds

Coumarins, including 6,7-Diethoxy-4-methylcoumarin , are used in the synthesis of various pharmaceutical compounds due to their choleretic properties and ability to relax bile duct sphincters .

Biocatalysis

The compound has been studied for its role in biocatalytic processes, such as regioselective acylation, which is a key step in the synthesis of novel pharmaceuticals .

Antioxidant Properties

Some coumarin derivatives exhibit antioxidant properties, which are being explored for therapeutic applications.

Safety and Hazards

According to the safety data sheet, if inhaled or ingested, or if it comes into contact with skin or eyes, it is recommended to move the person into fresh air, give artificial respiration if not breathing, wash off with soap and plenty of water, flush eyes with water, or rinse mouth with water . It is not classified as a hazardous substance or mixture .

Zukünftige Richtungen

Coumarin derivatives have attracted the attention of many research groups due to their good biological activity and application value in fluorescent probes . Therefore, future research may focus on exploring new synthetic routes to coumarin derivatives, investigating their biological properties, and optimizing their synthesis conditions for industrial production .

Wirkmechanismus

Target of Action

The primary targets of 6,7-Diethoxy-4-methylcoumarin are macrophages . Macrophages are immune cells known for their roles in inflammatory responses . They are activated by cytokines secreted by immune cells and various other stimuli, resulting in the production of pro-inflammatory cytokines and inflammatory factors .

Mode of Action

6,7-Diethoxy-4-methylcoumarin interacts with its targets by inhibiting the expression of pro-inflammatory mediators in macrophages . It downregulates the expression of nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated macrophages .

Biochemical Pathways

The compound affects the Mitogen-Activated Protein Kinase (MAPK) pathway and the activity and expression of nuclear transcription factor kappa-B (NF-κB) . It inhibits LPS-induced phosphorylation of extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinase (JNK), and p38 . Additionally, it attenuates LPS-induced NF-κB activation via the inhibition of IκB-α phosphorylation .

Result of Action

The molecular and cellular effects of 6,7-Diethoxy-4-methylcoumarin’s action include a significant reduction in NO levels and PGE2 expression without inducing cytotoxicity . It also decreases the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-6 (IL-6), in a dose-dependent manner .

Eigenschaften

IUPAC Name |

6,7-diethoxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-4-16-12-7-10-9(3)6-14(15)18-11(10)8-13(12)17-5-2/h6-8H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVALWPRSDDHKIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)C(=CC(=O)O2)C)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Diethoxy-4-methylcoumarin | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-[4-(Oxolan-3-yloxy)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2988385.png)

![7-Methyl-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2988389.png)

![Ethyl 2-[2-(furan-2-carbonylimino)-6-nitro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2988390.png)

![2-((4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2988392.png)

![(3-Amino-5-((3,4-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2988395.png)

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2988396.png)

![Ethyl 3-(4-chlorophenyl)-5-[(3,4-dimethylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2988403.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,6-dimethoxypyridin-3-yl)methanone](/img/structure/B2988404.png)

![tert-Butyl (3R,4S)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B2988406.png)